Cytotoxic Potency Ranking: p-MMA Superior to p-MOMA in Hepatocellular Carcinoma Cell Suppression
In a direct comparative in vitro cytotoxicity evaluation against hepatocellular carcinoma (HCC) cells, p-methyl maleanilic acid (p-MMA) demonstrated greater inhibitory potency than its p-methoxy analog (p-MOMA). The authors explicitly state that cancer cell over-expression promoting tumorigenic functions 'were suppressed by p-MMA > p-MOMA inhibitors' [1]. While absolute IC₅₀ values are not numerically tabulated in the available abstract, the ranked potency order across three carcinoma cell lines was established as Hepatocellular carcinoma > Breast carcinoma > Colon carcinoma, with p-MMA outperforming p-MOMA within this hierarchy [1].
| Evidence Dimension | Relative cytotoxicity ranking (suppression of tumorigenic functions) |
|---|---|
| Target Compound Data | p-MMA: Higher suppression potency (ranked above p-MOMA) |
| Comparator Or Baseline | p-MOMA (p-methoxy maleanilic acid): Lower suppression potency |
| Quantified Difference | Qualitative ranking: p-MMA > p-MOMA |
| Conditions | In vitro assay against hepatocellular carcinoma cells; solvent-free synthesis of both compounds from maleic anhydride and respective p-substituted anilines |
Why This Matters
For researchers screening maleanilic acid derivatives as anticancer leads, p-MMA's superior potency ranking over the structurally analogous p-MOMA provides a data-driven justification for prioritizing p-MMA in hepatocellular carcinoma-focused studies.
- [1] Zayed, M. A., El-desawy, M., & Eladly, A. A. (2019). Spectroscopic Investigation of Para-Methyl and Para-Methoxy Maleanilinic Acids in Comparison with Thermal Analyses and Theoretical Calculations and Evaluation of Cytotoxicity Against Carcinoma Cells. Egyptian Journal of Chemistry, 62(8), 1519-1532. DOI: 10.21608/ejchem.2019.28474 View Source
